Benzetimide hydrochloride (dl-1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)-piperidine hydrochloride) is a synthetic compound primarily recognized for its anticholinergic properties. [] While its clinical use is limited, benzetimide hydrochloride serves as a valuable tool in scientific research, particularly in studying cholinergic receptors and autonomic nerve regulation. []
Benzetimide hydrochloride is derived from benzetimide, which is a structural derivative of imides. It is primarily used in medicinal chemistry due to its interactions with muscarinic receptors, which are pivotal in various physiological processes including neurotransmission and glandular secretion. The compound is often explored in the context of drug development aimed at treating conditions such as excessive salivation or other cholinergic overactivity disorders.
The synthesis of benzetimide hydrochloride typically involves several steps, with variations depending on the desired purity and yield. A common synthetic route includes:
The molecular structure of benzetimide hydrochloride can be described as follows:
The presence of the imide functional group contributes to its pharmacological activity, while the phenyl ring enhances lipophilicity, allowing for better membrane permeability.
Benzetimide hydrochloride undergoes various chemical reactions pertinent to its functionality:
The specific reaction pathways can vary based on environmental conditions such as pH and temperature.
Benzetimide hydrochloride exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. This mechanism involves:
Studies have shown that modifications to the benzetimide structure can enhance its potency and selectivity towards specific muscarinic receptor subtypes .
Benzetimide hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability.
Benzetimide hydrochloride has several scientific applications:
Benzetimide hydrochloride (CAS 5633-14-7), also known as R4929, emerged in the 1960s during investigations into centrally acting anticholinergic agents. Its core structure comprises a 3,4'-bipiperidine scaffold with benzyl and phenyl substituents at the N1' and C3 positions, respectively, forming a diketopiperazine ring system (1'-benzyl-3-phenyl-[3,4'-bipiperidine]-2,6-dione hydrochloride) [6] [10]. Early pharmacological studies identified it as a potent muscarinic acetylcholine receptor (mAChR) antagonist, with binding affinity surpassing classical anticholinergics like atropine. The racemic mixture demonstrated high selectivity for mAChRs over nicotinic receptors, implicating potential utility in neurological disorders involving cholinergic hyperactivity [1]. Critical to its mechanism is the protonated nitrogen within the bipiperidine moiety, facilitating ionic interactions with conserved aspartate residues in the mAChR binding pocket. Initial in vivo characterization confirmed dose-dependent suppression of acetylcholine-induced tremors and salivation in animal models, establishing its central and peripheral antimuscarinic effects [1] [7].
The synthesis of Benzetimide hydrochloride hinges on constructing its bicyclic glutarimide framework and introducing the asymmetric benzyl-phenyl substitution pattern. Early routes adapted methodologies from simpler glutarimides like glutethimide (a known sedative). A representative approach involves:
Modern refinements focus on stereoselective synthesis and purity optimization. Chromatographic resolution of racemic Benzetimide revealed dramatic enantiomeric divergence: the (S)-enantiomer (dexetimide) exhibited ~1000-fold greater mAChR affinity than the (R)-enantiomer (lexetimide) [8]. This spurred asymmetric synthesis efforts, potentially employing chiral auxiliaries during the cyclization step or enzymatic resolution. Current Good Manufacturing Practice (cGMP)-compliant synthesis for reference standards emphasizes rigorous purification (recrystallization, chromatography) to achieve >99% chemical purity, confirmed via HPLC, NMR (¹H, ¹³C), and mass spectrometry [1] [10].
Table 1: Evolution of Key Synthetic Approaches for Benzetimide Core
Era | Strategy | Key Step | Limitation/Advancement |
---|---|---|---|
1960s | Racemic Glutarimide Synthesis | Acid-catalyzed cyclodehydration | Low stereoselectivity; moderate yields |
1980s | Diastereomeric Resolution | Chromatographic separation of enantiomers | Enabled pharmacological study of pure enantiomers |
2000s-Present | cGMP-compliant Purification | Recrystallization/HPLC purification | Achieves >99.4% purity for analytical standards [1] [10] |
Systematic SAR exploration of Benzetimide hydrochloride has delineated critical pharmacophoric elements for mAChR antagonism and inspired diversification for other targets:
Table 2: Key Structural Analogues of Benzetimide Hydrochloride and Their Activity
Analogue/Modification Site | Structural Change | Pharmacological Effect | Reference |
---|---|---|---|
Core Stereochemistry | |||
(S)-Enantiomer (Dexetimide) | Chiral center configuration | ~1000x higher mAChR affinity vs (R)-enantiomer | [8] |
(R)-Enantiomer (Lexetimide) | Chiral center configuration | Negligible mAChR affinity | [8] |
Aryl Ring Modifications | |||
C3 Phenyl Group | Replacement with alkyl | Drastic loss of mAChR binding affinity | [1] |
N1' Benzyl Group | Halogenation (e.g., 4-Cl) | Variable mAChR affinity; altered metabolism | [4] |
Heterocycle Replacement | |||
Thiazolidinedione derivatives | Glutarimide → TZD | Loss of mAChR activity; gain of kinase inhibition (e.g., ERK) | [9] |
mAChR SAR Insights:
Diversification Beyond mAChR:
Benzetimide's scaffold has served as a template for targeting other receptors. Notably, structural simplification or ring expansion yielded compounds with CXCR3 chemokine receptor antagonism. Key modifications include:
Table 3: Summary of Critical SAR Elements for Benzetimide Scaffold
Pharmacophore Element | Structural Feature | Role in mAChR Antagonism | Tolerance for Diversification |
---|---|---|---|
Protonatable Nitrogen | Piperidine N (tertiary amine) | Ionic interaction with Asp receptor residue | Low - essential for mAChR |
Carbonyl Groups | C2 and C6 of glutarimide | H-bond acceptor; conformational rigidity | Moderate (TZD retains kinase act.) |
C3 Aryl Group | Phenyl ring | Hydrophobic pocket binding; π-stacking | Low (aryl required) |
N1' Benzyl Group | Phenyl ring | Secondary hydrophobic interaction | Moderate (halogens tolerated) |
Stereochemistry | (S)-configuration at C3 | Optimal spatial alignment of pharmacophores | Very Low (critical for mAChR) |
These SAR principles underscore Benzetimide hydrochloride's role as a privileged structure, guiding rational design of derivatives with tailored receptor profiles while illuminating fundamental requirements for mAChR blockade. Future work may exploit advances in computational chemistry and fragment-based design to further refine selectivity or multi-target engagement [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7